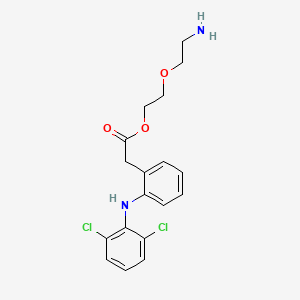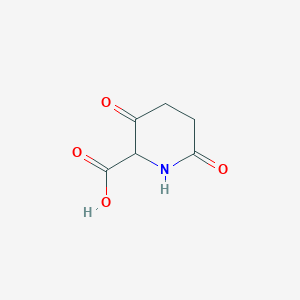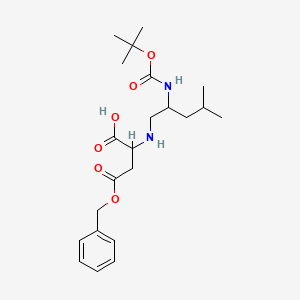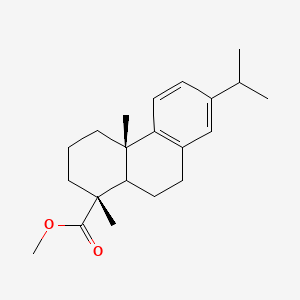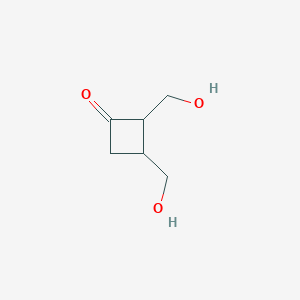
2,3-Bis(hydroxymethyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(hydroxymethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H10O3. It features a four-membered cyclobutane ring with two hydroxymethyl groups and a ketone group.
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane-containing compounds, including 2,3-Bis(hydroxymethyl)cyclobutan-1-one, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes under specific conditions to form a cyclobutane ring . The reaction typically requires a catalyst, such as a metal complex, and can be conducted under UV light or thermal conditions.
Industrial Production Methods: Industrial production of this compound may involve the protection of hydroxyl groups followed by cyclization and subsequent deprotection steps. This ensures the stability of the intermediate compounds and improves the overall yield .
化学反応の分析
Types of Reactions: 2,3-Bis(hydroxymethyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of 2,3-bis(carboxymethyl)cyclobutan-1-one.
Reduction: Formation of 2,3-bis(hydroxymethyl)cyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the reagents used.
科学的研究の応用
2,3-Bis(hydroxymethyl)cyclobutan-1-one has several applications in scientific research:
Biology: Investigated for its potential role in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 2,3-Bis(hydroxymethyl)cyclobutan-1-one exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways involve interactions with enzymes and other biomolecules, leading to the formation of new compounds with potential biological activity .
類似化合物との比較
- 3-(Hydroxymethyl)cyclobutan-1-one
- 3,3-Bis(hydroxymethyl)cyclobutan-1-one
- Cyclobutane-1,2-dione
Comparison: 2,3-Bis(hydroxymethyl)cyclobutan-1-one is unique due to the presence of two hydroxymethyl groups and a ketone group on a cyclobutane ring.
特性
分子式 |
C6H10O3 |
|---|---|
分子量 |
130.14 g/mol |
IUPAC名 |
2,3-bis(hydroxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H10O3/c7-2-4-1-6(9)5(4)3-8/h4-5,7-8H,1-3H2 |
InChIキー |
ZSLPKLFDMZHAFT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C1=O)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14784833.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide](/img/structure/B14784852.png)
![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)
![Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14784866.png)
![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
![5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
